molecular formula C14H11N5O3 B2942767 6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine CAS No. 450346-38-0

6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine

Cat. No. B2942767
CAS RN: 450346-38-0
M. Wt: 297.274
InChI Key: PANINZRKMNYDFF-UHFFFAOYSA-N
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Description

The compound “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a quinoline ring, and a nitro group . Quinoline is a heterocyclic aromatic organic compound and it’s often used in the creation of other substances, including dyes, preservatives, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. A similar compound, 2-methyl-6-[(2-methylquinolin-8-yl)oxy]aniline, has been reported to contain 38 bonds in total, including 22 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 ether .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, a hydrazide derivative containing a quinoline moiety showed corrosion inhibition performance on mild steel in hydrochloric acid solution .

Scientific Research Applications

Antifungal Activity

Quinoline derivatives have been found to exhibit antifungal properties . This suggests that our compound could potentially be used in the development of new antifungal drugs.

Anti-inflammatory Activity

Quinoline-based compounds have been reported to possess anti-inflammatory activities . Therefore, this compound could be explored for its potential use in treating inflammatory diseases.

Anti-Diabetes Activity

Some quinoline derivatives have shown anti-diabetes activity . This opens up the possibility of using this compound in the research and development of anti-diabetic drugs.

Anti-Alzheimer’s Disease Activity

Quinoline derivatives have also been associated with anti-Alzheimer’s disease activity . This suggests that our compound could be used in the development of drugs for Alzheimer’s disease.

Antioxidant Activity

The quinoline scaffold has been associated with antioxidant activities . This implies that this compound could be used in the development of antioxidant drugs.

Diuretic Activity

Quinoline derivatives have been found to exhibit diuretic activities . This suggests that our compound could potentially be used in the development of new diuretic drugs.

Corrosion Inhibition

A hydrazide derivative containing a quinoline moiety has been tested for its corrosion inhibition performance on mild steel in hydrochloric acid solution . This suggests that our compound could potentially be used as a corrosion inhibitor.

Anticancer Activity

Many quinoline-containing compounds have been reported as potential antitumor agents . This suggests that our compound could potentially be used in the development of new anticancer drugs.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANINZRKMNYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine

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